![molecular formula C9H11N3 B11777983 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an amine group at the 2 position of the benzimidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl groups and the amine group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound’s ability to inhibit specific enzymes and receptors also contributes to its biological activities.
類似化合物との比較
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at the 1 and 4 positions.
2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group at the 2 position.
1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are located at different positions.
Uniqueness
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 1 and 4 positions enhances its stability and reactivity compared to other similar compounds.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1,4-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3,(H2,10,11) |
InChIキー |
CBMSIHURXLJUDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


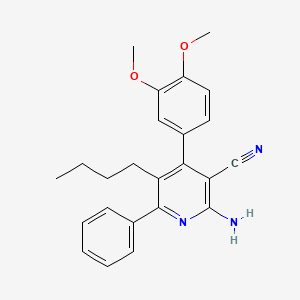
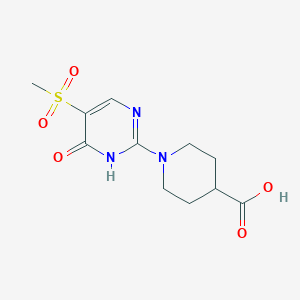

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
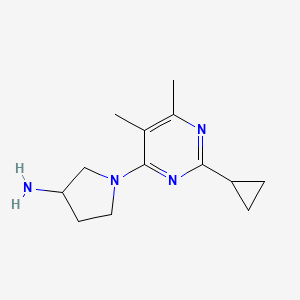
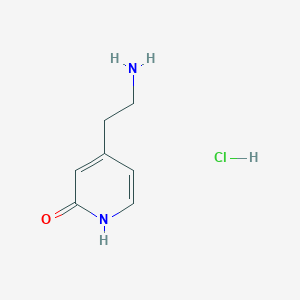


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
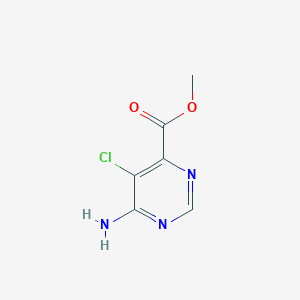
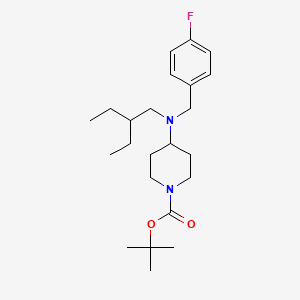
![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)

